2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol
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Overview
Description
2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, a benzyl group, and a chlorophenol group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Phthalazine Moiety: The phthalazine ring is synthesized by reacting phthalic anhydride with hydrazine derivatives.
Coupling Reactions: The benzyl group is introduced through a coupling reaction, often using benzyl halides in the presence of a base.
Chlorophenol Introduction: The chlorophenol group is introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol undergoes various chemical reactions, including:
Substitution: The chlorophenol group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of phenol derivatives.
Scientific Research Applications
2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole, which are known for their antifungal properties.
Phthalazine Derivatives: Compounds such as phthalazinone, which have been studied for their anticonvulsant activities.
Uniqueness
2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol is unique due to its combined structural features of triazole, phthalazine, benzyl, and chlorophenol groups. This unique structure imparts a broad spectrum of biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H15ClN4O |
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Molecular Weight |
386.8 g/mol |
IUPAC Name |
2-(6-benzyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol |
InChI |
InChI=1S/C22H15ClN4O/c23-15-10-11-20(28)18(13-15)22-25-24-21-17-9-5-4-8-16(17)19(26-27(21)22)12-14-6-2-1-3-7-14/h1-11,13,28H,12H2 |
InChI Key |
IIERHRPDRDXGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3C4=C(C=CC(=C4)Cl)O)C5=CC=CC=C52 |
Origin of Product |
United States |
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